Thiosulfuric acid magnesium
Description
Properties
Molecular Formula |
H2MgO3S2 |
|---|---|
Molecular Weight |
138.45 g/mol |
InChI |
InChI=1S/Mg.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
WHPHLKMEDNZGII-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=S)O.[Mg] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Magnesium Thiosulfate
Aqueous-Phase Synthesis Routes and Mechanistic Investigations
Aqueous-phase synthesis of magnesium thiosulfate (B1220275) typically involves metathesis or double decomposition reactions, where soluble reactants are combined to yield the desired product, often accompanied by the precipitation of a byproduct.
Reactions Involving Thiosulfate Salts and Magnesium Counterions
A common aqueous-phase route to magnesium thiosulfate involves the reaction of a soluble magnesium salt with a soluble thiosulfate salt. One such method is the double decomposition reaction between magnesium sulfate (B86663) and barium thiosulfate. In this process, an aqueous solution of magnesium sulfate is reacted with barium thiosulfate, leading to the formation of magnesium thiosulfate and the precipitation of barium sulfate.
Another documented aqueous-phase synthesis involves the reaction of magnesium chloride with sodium thiosulfate. google.comechemi.com This reaction yields soluble magnesium thiosulfate and sodium chloride. The separation of the desired product from the sodium chloride byproduct can present a challenge in this particular pathway.
Optimization of Stoichiometric Ratios and Reaction Conditions for Enhanced Yield and Purity
The efficiency of aqueous-phase synthesis is highly dependent on the stoichiometric ratios of the reactants and the prevailing reaction conditions. Achieving a high yield and purity of magnesium thiosulfate requires careful control over these parameters to drive the reaction equilibrium towards product formation and to minimize the presence of unreacted starting materials or undesired byproducts in the final solution. While specific optimization data for these aqueous routes are not extensively detailed in publicly available literature, general principles of chemical equilibrium and solubility guide the process. For instance, using a slight excess of the less expensive reactant can help ensure the complete conversion of the more valuable reactant. Subsequent purification steps, such as fractional crystallization, may be necessary to achieve the desired purity.
Role of Temperature and pH in Aqueous-Phase Crystallization and Product Formation
Temperature and pH are critical parameters in the crystallization of magnesium thiosulfate from aqueous solutions. Temperature directly influences the solubility of the product; cooling a saturated solution of magnesium thiosulfate can induce crystallization. The precise temperature profile for cooling will affect the crystal size and morphology. For instance, slow cooling generally favors the formation of larger, more well-defined crystals.
The pH of the solution is also a crucial factor, as the thiosulfate ion is susceptible to decomposition under acidic conditions, which can lead to the formation of sulfur and sulfur dioxide. Therefore, maintaining a neutral to slightly alkaline pH is generally preferred to ensure the stability of the magnesium thiosulfate in solution and during crystallization. While specific studies on the crystallization of magnesium thiosulfate are not abundant, research on analogous compounds like magnesium sulfate heptahydrate indicates that pH can influence the growth rate of crystals. researchgate.net
Solid-State and Slurry Reaction Pathways for Magnesium Thiosulfate Production
More prevalent in industrial applications are the solid-state and slurry reaction pathways, which often utilize more readily available and cost-effective starting materials. These processes can be engineered to produce high-concentration solutions of magnesium thiosulfate.
Synthesis from Magnesium Hydrosulfite and Elemental Sulfur
Controlling the reaction conditions is paramount to maximizing the yield and minimizing byproducts. Key parameters include the mole ratios of the reactants, the reaction temperature, and the pH of the slurry. The production of byproducts can be reduced to less than 2% by weight under controlled conditions. google.comgoogleapis.comwipo.int The resulting product is an emulsion of liquid magnesium thiosulfate and solid byproducts, which can be separated. google.com This process can yield magnesium thiosulfate solutions with concentrations of at least 25-30%. google.comgoogleapis.com
Production from Magnesium Oxide, Sulfur, and Sulfur Dioxide Systems
A closely related and efficient method for producing magnesium thiosulfate utilizes magnesium oxide, sulfur, and sulfur dioxide as the primary starting materials. google.comgoogleapis.com In this process, a slurry of magnesium hydroxide (B78521) (formed from magnesium oxide and water) is treated with sulfur dioxide to form a reaction mixture containing magnesium sulfite (B76179). google.comgoogleapis.com Subsequently, sulfur is added to this mixture, and the reaction is carried out under heating to produce magnesium thiosulfate. google.comgoogleapis.com
The optimization of this process involves careful control over several variables to maximize the yield and purity of the final product. The mole ratios of magnesium oxide to sulfur, the reaction temperature, and the pH are critical factors. google.comgoogleapis.com Sulfur dioxide can be used to maintain the desired pH of the reaction mixture. google.comgoogleapis.com The reaction is typically conducted at elevated temperatures, for instance, a Japanese patent describes conducting the thiosulfate reaction over a 5 to 10 hour period at 102°C. googleapis.com By carefully managing these parameters, it is possible to produce high-concentration magnesium thiosulfate solutions with minimal solid byproducts. google.comgoogleapis.com
Table 1: Key Parameters for Magnesium Thiosulfate Synthesis from MgO, S, and SO2
| Parameter | Optimized Range/Value | Rationale |
| Temperature | Elevated | To facilitate the reaction between magnesium sulfite and sulfur. |
| pH | Controlled (using SO2) | To ensure the stability of the thiosulfate ion and control the reaction pathway. |
| Mole Ratios (MgO:S) | Optimized | To maximize the conversion of reactants and minimize residual starting materials. |
| Reaction Time | 5-10 hours (example) | To allow for the complete reaction to magnesium thiosulfate. |
Influence of Reaction Parameters on Byproduct Formation and Purity Profile
The synthesis of magnesium thiosulfate, particularly through the reaction of magnesium hydroxide (or its precursor, magnesium oxide), sulfur dioxide, and sulfur, is highly sensitive to the conditions under which the reaction occurs. Precise control over these parameters is essential to minimize the formation of byproducts and maximize the purity of the final magnesium thiosulfate solution. Under optimally controlled conditions, the production of byproducts can be limited to less than 2% by weight.
The primary byproducts in this process are typically unreacted raw materials and insoluble impurities present in the commercial-grade starting materials, such as magnesium oxide. Key parameters influencing the purity profile include temperature, pH, and the molar ratios of reactants.
pH: Maintaining the correct pH is crucial during the conversion of the magnesium hydrosulfite intermediate to magnesium thiosulfate. The preferred pH range is between 6.2 and 6.5. The pH can be adjusted during the process; adding magnesium oxide (MgO) will elevate the pH, though the effect is often delayed as the MgO slowly dissolves. Conversely, purging with sulfur dioxide (SO2) provides an almost immediate reduction in pH. Deviations from the optimal pH range can inhibit the reaction, leading to a lower yield and a higher proportion of unreacted intermediates in the final product.
Molar Ratio of Reactants: The stoichiometry of the reactants significantly impacts the reaction kinetics and product purity. Using purely stoichiometric amounts of raw materials has been found to result in elevated levels of unreacted magnesium hydrosulfite, an intermediate in the process. To drive the reaction to completion and improve kinetics, it is preferable to use an excess of the less soluble materials, namely magnesium oxide and sulfur. However, this excess material will remain as a solid byproduct in the final slurry, necessitating a subsequent separation step. Specific studies have identified optimal mole ratios, such as MgO:SO2:S in the range of 1.05-1.10:1.0:1.20, to effectively control the pH and final product composition.
The following table summarizes the influence of these key parameters on the reaction outcome.
Table 1: Influence of Reaction Parameters on Magnesium Thiosulfate Synthesis
| Parameter | Optimal Range | Effect Outside Optimal Range | Citation |
|---|---|---|---|
| Temperature | 97 - 100°C | Increased formation of solid byproducts and residuals at higher temperatures. | |
| pH | 6.2 - 6.5 | Incomplete conversion of intermediates, leading to lower yield and purity. | |
| Mole Ratio (MgO:SO₂:S) | e.g., 1.05-1.10 : 1.0 : 1.20 | Stoichiometric ratios can lead to unreacted intermediates; incorrect excess can increase byproduct load. |
Advanced Process Design and Scalability Considerations in Magnesium Thiosulfate Manufacturing
Transitioning the synthesis of magnesium thiosulfate from a laboratory setting to an industrial scale requires a robust process design that is both efficient and cost-effective. Advanced manufacturing processes often utilize relatively inexpensive and readily available starting materials such as magnesium oxide, sulfur, and sulfur dioxide. The latter can be sourced from other industrial processes, such as by burning sulfur in a Claus Furnace or converting hydrogen sulfide (B99878) from refinery operations.
A common process design involves a multi-reactor system. An initial reactor can be used to synthesize the magnesium hydrosulfite intermediate by reacting a magnesium hydroxide slurry with sulfur dioxide. This intermediate slurry is then transferred to a second reactor, where sulfur is added, and the mixture is heated to the optimal temperature range (97-100°C) to complete the conversion to magnesium thiosulfate.
Key scalability considerations include:
Raw Material Reactivity: The kinetics of the reaction are sensitive to the physical properties of the raw materials, particularly the reactivity of the sulfur, which is related to its particle size and surface area. When scaling up, consistency in raw material sourcing is vital to maintain predictable reaction times and yields.
Byproduct Separation and Recycling: The final product is typically an emulsion or slurry containing the liquid magnesium thiosulfate and solid byproducts. An efficient solid-liquid separation step is crucial for large-scale production. Centrifugal separation is one effective method. To improve economic viability and sustainability, the process design should incorporate the recycling of separated solids, which contain unreacted magnesium oxide and sulfur, back into the initial stage of subsequent batches. It has been noted that solid separation is more efficient after the product has been allowed to cool, as the solubility of MgO decreases at lower temperatures.
Concentration of Final Product: The direct output of the reaction is a solution with a magnesium thiosulfate concentration in the range of 20-25%. For applications requiring a higher concentration, a post-reaction evaporation step can be integrated into the process to achieve concentrations of up to 28-32%.
Process Control: Tight control over pH, temperature, and agitation is paramount for consistent, large-scale production. Automated systems for monitoring and adjusting these parameters, such as the controlled purging of SO2 for pH management, are essential for maintaining high purity and yield.
The following table outlines key stages in a scalable manufacturing process for magnesium thiosulfate.
Table 2: Key Stages in Scalable Magnesium Thiosulfate Manufacturing
| Stage | Description | Key Considerations | Citation |
|---|---|---|---|
| 1. Intermediate Synthesis | Reaction of magnesium hydroxide slurry with sulfur dioxide to form magnesium hydrosulfite. | Sourcing of cost-effective raw materials (MgO, SO₂). | |
| 2. Thiosulfate Conversion | Addition of sulfur to the intermediate and heating to 97-100°C with agitation. | Precise temperature and pH (6.2-6.5) control; consistency of raw material reactivity. | |
| 3. Byproduct Separation | Separation of solid byproducts (unreacted MgO, S, impurities) from the liquid product. | Cooling the product prior to separation can improve efficiency; methods like centrifugal separation are used. | |
| 4. Byproduct Recycling | Returning the separated solids to the first reactor for use in subsequent batches. | Improves material efficiency and reduces waste and cost. | |
| 5. Product Concentration | Optional evaporation of water to increase the concentration of the final MgS₂O₃ solution. | Can achieve concentrations of 28-32% for specific market needs. |
Structural Elucidation and Crystallographic Analysis of Magnesium Thiosulfate Compounds
Single-Crystal X-ray Diffraction Studies of Hydrated Magnesium Thiosulfate (B1220275) Forms
Single-crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional atomic arrangement of magnesium thiosulfate, primarily in its hydrated form, magnesium thiosulfate hexahydrate (MgS₂O₃·6H₂O).
Early crystallographic work, later corrected and refined, established that magnesium thiosulfate hexahydrate crystallizes in the orthorhombic system. iucr.orgiucr.org Systematic absences in the diffraction data pointed to the space group Pnma (D¹⁶₂ₕ) or Pn2₁a (C⁹₂ᵥ), with Pnma being the confirmed space group. iucr.orgiucr.org The unit cell contains four formula units (Z=4) of MgS₂O₃·6H₂O. iucr.org The determined unit cell parameters are detailed in the table below.
Table 1: Crystallographic Data for Magnesium Thiosulfate Hexahydrate (MgS₂O₃·6H₂O)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.orgiucr.org |
| Space Group | Pnma | iucr.orgiucr.org |
| a | 9.32 ± 0.01 Å | iucr.orgiucr.org |
| b | 14.36 ± 0.04 Å | iucr.orgiucr.org |
| c | 6.87 ± 0.01 Å | iucr.orgiucr.org |
| Unit Cell Volume (V) | 919 ų | iucr.org |
The crystal structure of magnesium thiosulfate hexahydrate is characterized by distinct coordination environments for the magnesium cation and the thiosulfate anion. The magnesium ion is octahedrally coordinated, surrounded by six water molecules to form the hexaaquamagnesium(II) complex cation, [Mg(H₂O)₆]²⁺. iucr.orgnih.gov The thiosulfate ion (S₂O₃²⁻) maintains its well-established tetrahedral geometry. iucr.org
Investigations of Hydrogen Bonding Networks and Intermolecular Interactions
The structural integrity and stability of magnesium thiosulfate hexahydrate are heavily influenced by an extensive network of hydrogen bonds. iucr.orgiucr.org Each [Mg(H₂O)₆]²⁺ octahedron is linked to four adjacent octahedra within the same layer and to four thiosulfate tetrahedra in the two neighboring layers through O-H···O hydrogen bonds. iucr.org
Proton magnetic resonance (PMR) studies were undertaken to precisely locate the hydrogen atoms of the water molecules, which could not be determined accurately by X-ray diffraction alone. iucr.org These investigations confirmed that the hydrogen bonds are asymmetric and slightly non-linear. iucr.org A notable feature of the structure is the presence of an O-H···S type of interaction, which is likely a form of hydrogen bonding between a water molecule and a sulfur atom of the thiosulfate anion. iucr.org
Comparative Structural Studies with Other Alkaline-Earth and Alkali Metal Thiosulfate Hydrates
The crystal structure of magnesium thiosulfate hexahydrate shares features with other hydrated metal thiosulfates. The structural determination is consistent with findings for sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and barium thiosulfate monohydrate (BaS₂O₃·H₂O). iucr.org In these related compounds, the thiosulfate anion also acts as an acceptor for hydrogen bonds. researchgate.net
Comparative analysis with other alkaline-earth and alkali metal thiosulfates reveals variations in coordination and hydration states. For instance, Cs₂S₂O₃·H₂O is isotypic with Rb₂S₂O₃·H₂O, where the alkali metal cations are coordinated by thiosulfate anions and water molecules. researchgate.net In the structure of SrS₂O₃·H₂O, the strontium ion (Sr²⁺) exhibits an [8 + 1] coordination, defined by atoms from thiosulfate ions and a water molecule. researchgate.net This contrasts with the regular octahedral iucr.org coordination of Mg²⁺ by only water molecules in its hexahydrate form.
Table 2: Comparison of Structural Features in Various Metal Thiosulfate Hydrates
| Compound | Metal Ion Coordination | Key Structural Features | Reference |
|---|---|---|---|
| MgS₂O₃·6H₂O | [Mg(H₂O)₆]²⁺ (Octahedral) | Alternating layers of hydrated cations and anions | iucr.orgiucr.org |
| Na₂S₂O₃·5H₂O | - | Structure consistent with MgS₂O₃·6H₂O | iucr.org |
| BaS₂O₃·H₂O | - | Structure consistent with MgS₂O₃·6H₂O | iucr.org |
| SrS₂O₃·H₂O | [8 + 1] coordination by S and O atoms | Layered structure with varied thiosulfate ligand roles | researchgate.net |
| Cs₂S₂O₃·H₂O | Coordinated by thiosulfate and water | Isotypic with the Rubidium analogue | researchgate.net |
Polymorphism and Phase Transitions in Magnesium Thiosulfate Systems
Information specifically detailing the polymorphism of magnesium thiosulfate is limited in the available literature. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.
However, phase transitions related to dehydration have been reported. Magnesium thiosulfate hexahydrate undergoes thermally induced phase changes by losing its water of hydration. The hexahydrate form is reported to lose water at 170°C, transitioning to a trihydrate. Further heating to 420°C results in the formation of the anhydrous salt. chemicalbook.com These transitions are driven by changes in hydration state rather than a rearrangement of the crystal lattice of a compound with the same chemical composition. While extensive research exists on pressure-induced polymorphic transitions in anhydrous magnesium sulfate (B86663) (MgSO₄), similar detailed studies for anhydrous magnesium thiosulfate (MgS₂O₃) are not prominently documented. researchgate.netrsc.org
Spectroscopic Characterization and Vibrational Dynamics of Magnesium Thiosulfate
Infrared (IR) Spectroscopy for Molecular Structure and Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For magnesium thiosulfate (B1220275), particularly in its hydrated forms like magnesium thiosulfate hexahydrate (MgS₂O₃·6H₂O), the IR spectrum reveals detailed information about the thiosulfate anion (S₂O₃²⁻), the water of hydration, and their interactions with the magnesium cation (Mg²⁺).
The thiosulfate anion has a tetrahedral structure with C₃ᵥ symmetry, featuring a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. This arrangement gives rise to several characteristic vibrational modes. While specific IR data for magnesium thiosulfate is not extensively detailed in publicly available literature, the vibrational modes can be inferred from studies on other thiosulfate salts, such as sodium thiosulfate. The primary vibrational modes of the thiosulfate anion include:
S–O Symmetric and Asymmetric Stretching: These vibrations typically appear as strong bands in the IR spectrum. For sodium thiosulfate pentahydrate, a characteristic peak around 1120 cm⁻¹ is attributed to the S-O stretching vibration.
S–S Stretching: The stretching of the sulfur-sulfur bond is also a key feature, though it may be weaker in the IR spectrum.
O–S–O Bending Modes: These bending vibrations occur at lower frequencies.
The water ligands in magnesium thiosulfate hexahydrate also exhibit distinct vibrational modes:
O–H Stretching: The stretching vibrations of the water molecules are typically observed as a broad band in the region of 3000-3600 cm⁻¹. This broadening is a result of extensive hydrogen bonding. In hydrated magnesium sulfate (B86663), significant red shifts (up to 2000 cm⁻¹) of some O-H stretching frequencies are predicted upon complexation, suggesting they could appear in a region between 1700 and 3000 cm⁻¹.
H–O–H Bending: The bending (scissoring) mode of the water molecules usually appears as a sharp peak around 1600-1660 cm⁻¹. In hydrated magnesium sulfate complexes, these frequencies can be blue-shifted compared to pure water.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O–H Stretching (Water) | 3000 - 3600 | Broad band due to hydrogen-bonded water molecules. |
| H–O–H Bending (Water) | 1600 - 1660 | Bending vibration of coordinated water molecules. |
| S–O Stretching (Thiosulfate) | ~1120 | Asymmetric and symmetric stretching of the S-O bonds. |
| S–S Stretching (Thiosulfate) | ~1003 | Stretching of the central and terminal sulfur atoms. |
| O–S–O Bending (Thiosulfate) | ~671 | Bending vibrations within the thiosulfate anion. |
The positions and shapes of the IR absorption bands are highly sensitive to the local chemical environment, providing valuable information about intermolecular bonding. In magnesium thiosulfate hexahydrate, the interactions between the Mg²⁺ cation, the S₂O₃²⁻ anion, and the water molecules are reflected in the IR spectrum.
The coordination of water molecules to the magnesium ion and the hydrogen bonding between the water molecules and the thiosulfate anions lead to shifts in the vibrational frequencies of both the water ligands and the thiosulfate anion. For instance, the O–H stretching band of the water molecules is often broadened and shifted to lower frequencies, indicative of strong hydrogen bonding. The strength of the Mg²⁺···OH₂ interaction influences the electronic structure of the water molecules, which in turn affects their vibrational modes.
Different hydration states of magnesium salts exhibit distinct IR spectra. Theoretical studies on hydrated magnesium sulfate have shown that the O-H stretching frequencies are significantly red-shifted upon complexation with the magnesium sulfate molecule. This suggests that changes in the number of water molecules in the crystal lattice of magnesium thiosulfate would lead to noticeable changes in the IR spectrum, particularly in the regions corresponding to water vibrations.
Raman Spectroscopy for Crystalline Structure and Vibrational Modes
The Raman spectrum of magnesium thiosulfate hexahydrate would be expected to show sharp, well-defined peaks characteristic of a crystalline solid. A reference FT-Raman spectrum of magnesium thiosulfate hexahydrate is available, which would provide the basis for a detailed analysis of its vibrational modes. Studies on various hydrated magnesium sulfates have demonstrated that Raman spectroscopy can effectively distinguish between different hydration states. The symmetric stretching vibration (ν₁) of the sulfate group is particularly sensitive to the degree of hydration. A similar sensitivity would be expected for the symmetric stretching modes of the thiosulfate anion in magnesium thiosulfate.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|
| ν₁ (SO₄²⁻ symmetric stretch in MgSO₄·6H₂O) | ~983 | Provides a reference for the expected region of the main thiosulfate symmetric stretch. |
| ν₃ (SO₄²⁻ antisymmetric stretch in MgSO₄·6H₂O) | ~1079, 1146 | These modes are also sensitive to the crystalline environment. |
| ν₂ and ν₄ (SO₄²⁻ bending modes in MgSO₄·6H₂O) | 465, 627 | Lower frequency bending modes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the structure and dynamics of molecules in both solid and solution states. For magnesium thiosulfate, both proton (¹H) and solid-state NMR can provide valuable insights.
¹H NMR spectroscopy is highly sensitive to the local environment of hydrogen atoms. In hydrated magnesium thiosulfate, the protons are present in the water molecules. The chemical shift of these protons can provide information about the different types of water environments within the crystal lattice, such as water molecules directly coordinated to the magnesium ion versus those held in the crystal lattice by hydrogen bonds.
Furthermore, the mobility of protons can be studied using variable temperature NMR or by analyzing the linewidths of the NMR signals. Broader lines can suggest more restricted motion, while sharper lines may indicate more mobile protons.
| Hydrated Magnesium Salt | ¹H Chemical Shift (ppm) of Bound Water | Reference |
|---|---|---|
| Magnesium Sulfate Heptahydrate | +5.0 | nih.gov |
| Magnesium Nitrate (B79036) Hexahydrate | +4.0 | nih.gov |
| Magnesium Bromide Hexahydrate | +4.1 | nih.gov |
Solid-state NMR can provide information about the local chemical environments of specific nuclei in the solid state. For magnesium thiosulfate, ²⁵Mg and ³³S NMR could be particularly informative, although these are less commonly performed due to the low natural abundance and quadrupolar nature of these isotopes.
²⁵Mg NMR can directly probe the local environment of the magnesium ions. The chemical shift and quadrupolar coupling constant are sensitive to the coordination number and symmetry of the magnesium site. Studies on various magnesium compounds have shown that ²⁵Mg chemical shifts typically fall between -15 and +25 ppm. rsc.org
³³S NMR could potentially distinguish between the two different sulfur environments in the thiosulfate anion (the central and terminal sulfur atoms). However, the low natural abundance and broad linewidths associated with ³³S NMR make it a challenging technique to apply.
Advanced Spectroscopic Techniques: X-ray Absorption Spectroscopy (EXAFS, XANES) for Local Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to elucidate the local geometric and electronic structure of a specific absorbing atom within a compound. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nlresearchgate.net While direct and detailed EXAFS and XANES studies specifically on magnesium thiosulfate are not extensively available in peer-reviewed literature, the principles of the techniques and data from related magnesium and thiosulfate-containing compounds allow for a comprehensive understanding of the structural information that would be obtained.
XANES analysis focuses on the region near the absorption edge of an element, providing critical information about its oxidation state and coordination geometry (e.g., tetrahedral, octahedral). uu.nlresearchgate.net For magnesium thiosulfate (MgS₂O₃), spectra would be collected at both the Magnesium (Mg) K-edge and the Sulfur (S) K-edge to probe the local environment of each respective element.
The EXAFS region, extending several hundred electron volts beyond the absorption edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. uu.nlresearchgate.net Analysis of these oscillations can yield precise information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing atom.
Probing the Magnesium (Mg²⁺) Cation Environment
A hypothetical Mg K-edge XANES and EXAFS study of hydrated magnesium thiosulfate would reveal the local coordination environment of the Mg²⁺ ion.
XANES Analysis: The position of the Mg K-edge absorption peak would confirm the +2 oxidation state of the magnesium ion. The features of the XANES spectrum are highly sensitive to the coordination geometry. For hydrated magnesium salts, the Mg²⁺ ion is typically octahedrally coordinated by six water molecules. The XANES spectrum for magnesium thiosulfate would therefore be expected to show features characteristic of an octahedral Mg(H₂O)₆²⁺ complex.
EXAFS Analysis: The EXAFS data would provide quantitative structural parameters for the coordination sphere of the Mg²⁺ ion. By fitting the experimental data, one can extract the average Mg-O bond distance and the coordination number (CN) for the first shell. In an aqueous environment or in a hydrated solid state, this would correspond to the oxygen atoms of the surrounding water molecules.
Based on studies of other hydrated magnesium compounds, the expected structural parameters are summarized in the interactive table below.
| Absorber-Backscatterer Pair | Coordination Number (CN) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |
|---|---|---|---|
| Mg-O | 6 | ~2.05 - 2.10 | ~0.008 - 0.012 |
Note: These values are hypothetical and based on typical findings for hydrated Mg²⁺ ions in other compounds. The Debye-Waller factor (σ²) represents the mean square disorder in the bond distance.
Probing the Thiosulfate (S₂O₃²⁻) Anion Environment
The thiosulfate anion is of particular interest due to the two distinct sulfur atoms: a central sulfur atom (S_C) with a formal oxidation state of +6, and a terminal sulfur atom (S_T) with a formal oxidation state of -2. Sulfur K-edge XANES is exceptionally well-suited to distinguish between these two environments.
XANES Analysis: A sulfur K-edge XANES spectrum of magnesium thiosulfate would exhibit two distinct primary absorption peaks separated by several electron volts (eV). pnas.org
The first, lower-energy peak corresponds to the terminal sulfur atom (S_T) in the -2 oxidation state.
The second, higher-energy peak corresponds to the central sulfur atom (S_C) in the +6 oxidation state.
This characteristic spectral signature is a definitive fingerprint for the thiosulfate ion. The energy separation between these two peaks is a key identifier. For sodium thiosulfate, this separation is approximately 7-8 eV, and a similar value would be expected for magnesium thiosulfate.
EXAFS Analysis: While S K-edge EXAFS can be more complex to analyze, it would provide direct measurements of the S-S and S-O bond lengths within the thiosulfate anion. Structural data from other methods, such as Large Angle X-ray Scattering (LAXS) on aqueous thiosulfate solutions, have established these distances, which EXAFS would be expected to confirm. rsc.org
The expected bond distances within the thiosulfate anion are presented in the interactive table below.
| Absorber-Backscatterer Pair | Coordination Number (CN) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |
|---|---|---|---|
| S_C - S_T | 1 | ~2.02 | ~0.004 - 0.006 |
| S_C - O | 3 | ~1.48 | ~0.003 - 0.005 |
Note: These bond distances are based on LAXS data for the hydrated thiosulfate ion and represent the expected values from an EXAFS measurement. rsc.org The analysis would typically involve fitting the spectrum with the central sulfur as the absorbing atom.
Reaction Mechanisms and Chemical Reactivity of Magnesium Thiosulfate
Redox Chemistry of the Thiosulfate (B1220275) Anion in Magnesium Systems
The redox chemistry of the thiosulfate anion is complex and central to the functionality of magnesium thiosulfate in various applications. The presence of the magnesium cation (Mg²⁺), a non-variable oxidation state ion, means that the redox reactions are governed by the inherent properties of the thiosulfate anion itself.
The oxidation of the thiosulfate anion can proceed through several pathways, leading to the formation of polythionates (SₙO₆²⁻, where n = 3, 4, 5, 6) and ultimately sulfate (B86663) (SO₄²⁻). The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions, such as pH.
In the presence of mild oxidizing agents, such as iodine (I₂), thiosulfate is readily oxidized to tetrathionate (B1226582) (S₄O₆²⁻):
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
Stronger oxidizing agents, like chlorine (Cl₂) or bromine (Br₂), will oxidize thiosulfate completely to sulfate:
S₂O₃²⁻(aq) + 4Cl₂(g) + 5H₂O(l) → 2SO₄²⁻(aq) + 8Cl⁻(aq) + 10H⁺(aq)
In acidic, iron-rich environments, the oxidation of thiosulfate by ferric ions (Fe³⁺) primarily yields tetrathionate. This reaction is significantly faster than the oxidation of tetrathionate itself. In such systems, trithionate (S₃O₆²⁻) can also be formed, and its oxidation is considerably more rapid than that of tetrathionate.
The oxidation of thiosulfate can also be mediated by microbiological activity. Certain bacteria, such as Thiobacillus species, can oxidize thiosulfate, producing a mixture of polythionates and sulfate. The specific polythionates formed, including trithionate, tetrathionate, and pentathionate (S₅O₆²⁻), depend on the bacterial strain and the environmental conditions.
| Oxidizing Agent | Primary Product(s) |
| Iodine (I₂) | Tetrathionate (S₄O₆²⁻) |
| Chlorine (Cl₂), Bromine (Br₂) | Sulfate (SO₄²⁻) |
| Ferric ions (Fe³⁺) in acidic media | Tetrathionate (S₄O₆²⁻) |
| Microbial oxidation (e.g., Thiobacillus) | Polythionates (S₃O₆²⁻, S₄O₆²⁻, S₅O₆²⁻), Sulfate (SO₄²⁻) |
Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. The thiosulfate anion is susceptible to disproportionation, with the outcome being highly dependent on the pH of the medium.
S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)
This reaction is responsible for the characteristic turbidity that appears when an acidic solution is added to a solution of a thiosulfate salt.
In alkaline media, the disproportionation of thiosulfate can also occur, though typically at elevated temperatures. The products in an alkaline environment are generally sulfate and sulfide (B99878):
4S₂O₃²⁻(aq) + 6OH⁻(aq) → 3SO₄²⁻(aq) + 2S²⁻(aq) + 3H₂O(l)
The presence of the magnesium cation in magnesium thiosulfate does not directly participate in the redox process of disproportionation. However, the pH of the magnesium thiosulfate solution can influence the stability of the thiosulfate anion. Commercial preparations of magnesium thiosulfate are often maintained at a slightly alkaline pH to enhance stability and prevent premature decomposition.
| Medium | Primary Disproportionation Products |
| Acidic | Elemental Sulfur (S), Sulfur Dioxide (SO₂) |
| Alkaline (at elevated temperatures) | Sulfate (SO₄²⁻), Sulfide (S²⁻) |
The thiosulfate anion is an effective reducing agent, a property attributed to the sulfide-like terminal sulfur atom. This reductive capacity is utilized in various industrial applications, including the reduction of metal ions.
A notable example of the reductive capability of magnesium thiosulfate is in the treatment of wastewater containing heavy metal ions. For instance, it can be used to reduce mercurous ions (Hg₂²⁺) to elemental mercury (Hg), facilitating its removal. google.com In this process, the magnesium thiosulfate is typically reacted with a strong acid, such as hydrochloric acid (HCl), to generate sulfur dioxide in situ, which then acts as the primary reducing agent.
MgS₂O₃(aq) + 2HCl(aq) → MgCl₂(aq) + SO₂(g) + S(s) + H₂O(l)
The thiosulfate ion can also directly reduce various transition metal ions. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This reactivity is also observed in its interactions with other metal ions, where it can form complexes and participate in redox transformations. The formation of complexes with transition metals is an extensive area of thiosulfate chemistry. wikipedia.org
The general half-reaction for the oxidation of thiosulfate to tetrathionate, which occurs when it acts as a reducing agent in milder conditions, is:
2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 2e⁻
Decomposition Pathways and Thermal Stability of Magnesium Thiosulfate
The thermal stability of magnesium thiosulfate is a critical property that dictates its storage, handling, and applications at elevated temperatures. Upon heating, the compound undergoes decomposition, breaking down into various solid and gaseous products.
For magnesium thiosulfate, a TGA curve would be expected to show a significant mass loss corresponding to the release of gaseous decomposition products. The DSC curve would likely show endothermic peaks corresponding to the energy absorbed during the decomposition process. It is important to note that hydrated forms of magnesium thiosulfate, such as MgS₂O₃·6H₂O, would first exhibit mass loss due to the dehydration of water molecules before the decomposition of the anhydrous salt.
The following table presents a hypothetical representation of TGA/DSC data for the decomposition of anhydrous magnesium thiosulfate for illustrative purposes, as specific experimental data is not available.
| Temperature Range (°C) | Mass Loss (%) (from TGA) | Heat Flow (from DSC) | Associated Process |
| 150 - 250 | ~26.6 | Endothermic | Decomposition to Magnesium Sulfite (B76179) and Sulfur |
| > 400 | ~53.2 (cumulative) | Endothermic | Further decomposition to Magnesium Oxide and Sulfur Dioxide |
Note: This table is a hypothetical representation and is not based on experimental data for magnesium thiosulfate.
The thermal decomposition of magnesium thiosulfate is believed to occur in stages, yielding a mixture of solid and gaseous products. The primary decomposition reaction upon heating is thought to yield magnesium sulfite (MgSO₃) and elemental sulfur (S). you-iggy.com
MgS₂O₃(s) → MgSO₃(s) + S(s)
With further heating to higher temperatures, the magnesium sulfite can decompose. The decomposition of magnesium sulfite itself can be complex, potentially yielding magnesium oxide (MgO) and sulfur dioxide (SO₂). you-iggy.com
2MgSO₃(s) → 2MgO(s) + 2SO₂(g)
Alternatively, a direct decomposition of magnesium thiosulfate to magnesium oxide, sulfur dioxide, and sulfur has also been proposed. you-iggy.com
MgS₂O₃(s) → MgO(s) + SO₂(g) + S(s)
The solid products of the thermal decomposition of magnesium thiosulfate are therefore expected to be magnesium sulfite and, at higher temperatures, magnesium oxide. The gaseous products are primarily sulfur dioxide. The presence of elemental sulfur as a solid or vapor would also be expected depending on the temperature.
| Decomposition Stage | Solid Products | Gaseous Products |
| Initial Decomposition | Magnesium Sulfite (MgSO₃), Elemental Sulfur (S) | - |
| High-Temperature Decomposition | Magnesium Oxide (MgO) | Sulfur Dioxide (SO₂) |
Ligand Exchange and Complexation Reactions Involving Magnesium Thiosulfate
The thiosulfate ion (S₂O₃²⁻) from magnesium thiosulfate is a versatile ligand in coordination chemistry, capable of participating in a variety of ligand exchange and complexation reactions. Its reactivity is largely defined by the presence of two distinct sulfur atoms and its ability to act as a reducing agent.
Complex-Forming Abilities with Metals and Chelation Mechanisms
The thiosulfate ion is recognized for its capacity to form stable complexes with a range of metal ions, particularly soft or borderline Lewis acids. wikipedia.orggoogle.com This complex-forming ability is fundamental to its use in various industrial applications. google.com The formation of these complexes increases the water solubility of the metal or its compounds. study.com
The interaction between the thiosulfate ion and metals is governed by the Hard and Soft Acids and Bases (HSAB) principle. The thiosulfate ion is a bifunctional ligand; the sulfur atom acts as a soft donor, showing a preference for soft metal ions like gold (I) and silver (I), while the oxygen atoms are hard donors, tending to bind with hard metals such as iron (III). researchgate.net
Magnesium thiosulfate serves as a source of thiosulfate ions in solution, which then engage in these complexation reactions. While magnesium itself is an essential element, in the context of these reactions, the thiosulfate anion is the primary active component in forming complexes with other metals. tessenderlokerley.comgoogleapis.com The process involves the displacement of other ligands, such as water or halides, from the metal's coordination sphere by the thiosulfate ion. wikipedia.org
For instance, in the dissolution of silver halides, thiosulfate ions form stable, soluble complexes with silver, such as [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻. wikipedia.org Similarly, thiosulfate is used in the extraction of gold, where it forms the stable gold-thiosulfate complex, [Au(S₂O₃)₂]³⁻. wikipedia.orgwikipedia.org
Table 1: Examples of Metal-Thiosulfate Complexes
| Metal Ion | Complex Formula | Application Context |
|---|---|---|
| Silver (Ag⁺) | [Ag(S₂O₃)₂]³⁻ | Photographic Fixing wikipedia.org |
| Gold (Au⁺) | [Au(S₂O₃)₂]³⁻ | Gold Leaching wikipedia.orgwikipedia.org |
| Copper (Cu²⁺) | [Cu(S₂O₃)₃]⁵⁻ | Gold Leaching Catalyst mdpi.com |
| Palladium (Pd²⁺) | [Pd(S₂O₃)₂(ethylenediamine)]²⁻ | Coordination Chemistry Example wikipedia.org |
| Cobalt (Co²⁺) | [Co(NH₃)₅(S₂O₃)]⁺ | Coordination Chemistry Example wikipedia.org |
Role of Thiosulfate as a Ligand in Coordination Chemistry
The thiosulfate ion is a significant ligand in coordination chemistry due to its structural and electronic properties. wikipedia.org It is an ambidentate ligand, meaning it can coordinate to a central metal atom through more than one of its atoms. The primary binding modes observed for the thiosulfate ligand are:
Monodentate (κ¹-): The ligand binds to the metal center through either a sulfur atom (S-bonded) or an oxygen atom (O-bonded). S-coordination is more common with soft metal ions, while O-coordination is favored with hard metal ions. Linkage isomerism, where O- and S-bonded isomers coexist, has been observed, for example, in [Co(NH₃)₅(S₂O₃)]⁺. wikipedia.org
Bidentate (κ²-): The ligand binds through both a sulfur and an oxygen atom, forming a chelate ring. This mode is also common in transition metal complexes. wikipedia.org
Bridging (μ-): The thiosulfate ligand can bridge two metal centers, coordinating to one through sulfur and the other through oxygen, or using a combination of its donor atoms. wikipedia.org
The versatility of thiosulfate as a ligand allows for the formation of a wide array of coordination complexes with diverse geometries and properties. wikipedia.org These complexes are typically prepared by the displacement of more labile ligands, such as water or chloride, from a metal complex. wikipedia.org
Heterogeneous Reactions and Surface Chemistry Involving Magnesium Thiosulfate
In heterogeneous systems, magnesium thiosulfate participates in reactions that occur at the interface between a solid surface and a solution. These are particularly relevant in mineral processing and hydrometallurgy, where the thiosulfate ion interacts with the surfaces of sulfide minerals.
Oxidation Mechanisms of Sulfide Minerals (e.g., Pyrite) in Thiosulfate Solutions
The mechanism involves several steps. Initially, thiosulfate is adsorbed onto the surface of the pyrite. mdpi.com Pyrite, being a semiconductor, can then facilitate the transfer of electrons from the thiosulfate to an oxidizing agent (like dissolved oxygen or Cu(II) complexes) at a different site on the mineral surface. mdpi.commdpi.com This catalytic effect of pyrite accelerates the decomposition of thiosulfate. mdpi.comresearchgate.net
Simultaneously, the pyrite itself undergoes oxidation. Studies combining electrochemical methods and in-situ Raman spectroscopy have elucidated the species formed on the pyrite surface at different potentials. nih.govnih.gov At low anodic potentials, the oxidation leads to the formation of iron(II) hydroxide (B78521) (Fe(OH)₂) and adsorbed elemental sulfur, which is then oxidized to thiosulfate. nih.govnih.gov At higher potentials, more stable iron oxides and oxyhydroxides, such as magnetite (Fe₃O₄) and lepidocrocite (γ-FeOOH), are formed. nih.govnih.gov These iron species can create a passivation layer on the mineral surface, which can inhibit further reaction and gold dissolution. nih.govmdpi.com
The sulfur component of pyrite is oxidized through a series of intermediates. The process can generate various sulfur oxyanions, including thiosulfate itself, tetrathionate (S₄O₆²⁻), and ultimately sulfate (SO₄²⁻). nih.govosti.gov The specific pathway and products depend on conditions such as pH, temperature, and oxygen pressure. researchgate.net
Table 2: Pyrite Oxidation Products in Ammoniacal Thiosulfate Solution (pH ≈ 10.2)
| Anodic Potential | Identified Iron Products | Identified Sulfur Species |
|---|---|---|
| Low (e.g., 0.1 V) | Fe(OH)₂ | S₂O₃²⁻ |
| High (e.g., 0.4 V) | Fe₃O₄, γ-FeOOH | S₂O₃²⁻, S₄O₆²⁻, SO₄²⁻ |
Data derived from in-situ Raman spectroscopy studies. nih.gov
The oxidation of pyrite is a quasi-chain reaction where the valence state of sulfur gradually increases. mdpi.com Understanding these surface reactions is crucial for optimizing leaching processes, as the formation of passivation layers and the consumption of thiosulfate are key factors that can hinder the recovery of precious metals. nih.govresearchgate.net
Solubility, Solution Chemistry, and Crystallization Kinetics of Magnesium Thiosulfate
Thermodynamic Investigations of Solubility Equilibria
The dissolution of magnesium thiosulfate (B1220275) in water is a critical parameter for its application and synthesis. The solubility of its common form, magnesium thiosulfate hexahydrate (MgS₂O₃·6H₂O), exhibits a positive temperature dependence.
Table 1: Solubility of Magnesium Thiosulfate in Water at Different Temperatures
| Temperature (°C) | Solubility (g/100 mL of water) | Solid Phase |
|---|---|---|
| 0 | - | MgS₂O₃·6H₂O |
| 20 | 50 | MgS₂O₃·6H₂O |
| 28 | - | MgS₂O₃·6H₂O |
| 100 | 231 | MgS₂O₃·6H₂O |
Note: Solubility data is compiled from various sources. A value of 30.69 g/100g of solution at 0°C and 34.51 g/100g of solution at 28°C has also been reported. nih.gov
The thermodynamic equilibrium of dissolution can be represented by the equation:
MgS₂O₃·6H₂O(s) ⇌ Mg²⁺(aq) + S₂O₃²⁻(aq) + 6H₂O(l)
The equilibrium constant for this process is the solubility product (Ksp), which is related to the Gibbs free energy of dissolution (ΔG°) by the equation ΔG° = -RTln(Ksp). A positive temperature dependence of solubility implies that the enthalpy of solution (ΔH°_sol) is positive (endothermic). According to Le Chatelier's principle, for an endothermic process, increasing the temperature shifts the equilibrium to the right, favoring dissolution and thus increasing solubility.
Kinetic Studies of Crystallization Processes
Detailed kinetic studies specifically on the crystallization of magnesium thiosulfate are scarce in the published literature. However, extensive research on the crystallization of the closely related compound, magnesium sulfate (B86663) (MgSO₄), provides a valuable framework for understanding the principles that would govern the crystallization of magnesium thiosulfate. The following subsections discuss these general principles, drawing on findings from studies of magnesium sulfate crystallization.
Crystallization from a supersaturated solution proceeds through two primary stages: nucleation and crystal growth. Nucleation is the initial formation of stable crystalline nuclei, and it can occur homogeneously within the bulk solution or heterogeneously on surfaces such as dust particles or the walls of the crystallizer. The rate of nucleation is a key factor in determining the number and size of the final crystals.
Following nucleation, these nuclei grow into larger crystals. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. For magnesium sulfate, it has been observed that the crystal growth rate is dependent on supersaturation, and at lower supersaturations, the growth can be controlled by surface integration of ions into the crystal lattice.
The induction period, which is the time elapsed before the appearance of a detectable crystalline phase, is an important parameter in crystallization kinetics. Studies on magnesium sulfate have shown that the induction period decreases with increasing supersaturation, as a higher driving force for crystallization leads to faster nucleation.
Supersaturation: This is the primary driving force for both nucleation and crystal growth. Higher levels of supersaturation generally lead to a higher nucleation rate, which can result in a larger number of smaller crystals. For magnesium sulfate, it has been shown that at very high supersaturations, the crystal morphology can be affected, sometimes leading to the formation of dendritic or needle-like crystals instead of well-defined prismatic forms. Controlling the level of supersaturation is therefore crucial for achieving a desired crystal size distribution.
Temperature: Temperature affects crystallization kinetics in several ways. It influences the solubility of the compound, which in turn determines the level of supersaturation that can be achieved upon cooling. Temperature also affects the rates of diffusion of ions in the solution and their integration into the crystal lattice. For magnesium sulfate, controlling the cooling rate is a common method for controlling the crystallization process. A slower cooling rate generally leads to the formation of larger and more well-formed crystals, as it allows for growth to dominate over nucleation.
Speciation and Ionic Interactions in Aqueous Magnesium Thiosulfate Solutions
In an aqueous solution, magnesium thiosulfate dissociates into magnesium cations (Mg²⁺) and thiosulfate anions (S₂O₃²⁻). However, the behavior of these ions in solution is more complex than this simple picture suggests due to ionic interactions and hydration.
Ionic Speciation: While magnesium thiosulfate is a strong electrolyte, at higher concentrations, there is a significant degree of ion pairing. This means that a fraction of the Mg²⁺ and S₂O₃²⁻ ions exist in close association as ion pairs (MgS₂O₃⁰). Research on the analogous magnesium sulfate system has revealed the presence of different types of ion pairs, including contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (SSIPs), depending on the number of water molecules separating the cation and anion. murdoch.edu.aunih.govelsevierpure.com It is highly probable that a similar equilibrium between free ions and various ion pairs exists in magnesium thiosulfate solutions.
The extent of ion pairing increases with increasing concentration. This has important implications for the thermodynamic properties of the solution, as the formation of neutral ion pairs reduces the effective ionic strength and influences the activity of the ions.
Hydration: Both the magnesium cation and the thiosulfate anion are hydrated in aqueous solution, meaning they are surrounded by a shell of water molecules. The Mg²⁺ ion, due to its high charge density, has a strongly bound primary hydration shell. The interactions between these hydrated ions and the bulk water molecules determine many of the physical properties of the solution, such as its viscosity and density. The structure of these hydration shells and their interactions play a crucial role in the processes of nucleation and crystal growth.
Impurity Incorporation and Its Effects on Crystallization and Solution Stability
The presence of impurities can have a significant impact on both the crystallization process and the stability of magnesium thiosulfate solutions. Impurities can be other ions present in the starting materials or introduced during processing.
Effects on Crystallization: Impurities can affect crystallization in several ways:
Nucleation: Some impurities can act as heterogeneous nucleation sites, promoting the formation of crystals, while others can inhibit nucleation by adsorbing onto the surface of sub-critical nuclei and preventing their growth.
Crystal Growth and Morphology: Impurities can selectively adsorb onto specific faces of a growing crystal, inhibiting the growth of those faces and thereby altering the crystal's habit. This can lead to changes in the crystal shape, from prismatic to needle-like, for example.
Incorporation: Impurities can be incorporated into the crystal lattice, either substitutionally (replacing a Mg²⁺ or S₂O₃²⁻ ion) or interstitially (occupying a space between the lattice ions). This incorporation can lead to lattice strain and the formation of defects, which can affect the physical properties of the crystals. Studies on magnesium sulfate have shown that common ions like Na⁺, K⁺, and Cl⁻ can be incorporated into the crystals and affect their purity and morphology. researchgate.netmdpi.com
Computational Chemistry and Theoretical Modeling of Magnesium Thiosulfate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For magnesium thiosulfate (B1220275), DFT calculations can elucidate the nature of the ionic bond between the magnesium cation (Mg²⁺) and the thiosulfate anion (S₂O₃²⁻), as well as the covalent bonds within the anion itself. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.
DFT calculations allow for a detailed analysis of the molecular orbitals (MOs) of the thiosulfate anion and the distribution of electron density within the magnesium thiosulfate crystal lattice or its solvated ions.
The thiosulfate anion (S₂O₃²⁻) possesses C₃v symmetry, with a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. The S-S bond is a single bond, while the S-O bonds have significant double bond character. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the anion's reactivity. In the thiosulfate anion, the HOMO is typically localized on the terminal sulfur atom, making it the primary site for electrophilic attack and redox reactions. The LUMO is generally distributed across the entire anion.
Electron density distribution analysis reveals the charge distribution across the molecule. In magnesium thiosulfate, there is a clear charge separation between the Mg²⁺ cation and the S₂O₃²⁻ anion. Within the anion, the negative charge is primarily distributed among the three oxygen atoms and the terminal sulfur atom, consistent with their higher electronegativity compared to the central sulfur atom. This charge distribution is critical for understanding how the ions interact with each other in the crystal lattice and with solvent molecules in solution.
| Property | Description | Typical Calculated Value/Observation |
|---|---|---|
| Symmetry | Molecular point group of the S₂O₃²⁻ anion. | C₃v |
| S-S Bond Distance | The distance between the two sulfur atoms. | ~2.01 pm |
| S-O Bond Distance | The distance between the central sulfur and oxygen atoms. | Shorter than a typical S-O single bond, indicating partial double bond character. |
| HOMO Localization | Region of the highest occupied molecular orbital. | Primarily on the terminal sulfur atom. |
| Charge Distribution | Distribution of the -2 charge on the anion. | Concentrated on the oxygen atoms and the terminal sulfur atom. |
Time-dependent DFT (TD-DFT) is a powerful extension of DFT for predicting electronic absorption spectra. Studies on the photolysis of thiosulfate have utilized TD-DFT to calculate the electronic spectra of transient radical anions formed during the reaction, such as S₂O₃•⁻. By comparing calculated spectra with experimental results, researchers can identify reaction intermediates. For instance, calculations using the WB97X-D3 functional have shown good agreement with experimental spectra for various sulfur-containing radical anions. This approach can be applied to predict the UV-Vis spectrum of magnesium thiosulfate and understand its photochemical behavior.
DFT is also used to map out reaction pathways by calculating the energies of reactants, products, and transition states. For thiosulfate, this can include modeling its decomposition in acidic solutions or its role as a reducing agent. The reaction pathway for the photolysis of the thiosulfate anion, for example, involves the formation of several sulfur-containing radical anions. DFT calculations help to elucidate the geometric and electronic structures of these intermediates, providing a detailed mechanistic understanding of the reaction.
Molecular Dynamics (MD) Simulations for Solution Dynamics and Crystal Growth
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For magnesium thiosulfate, MD simulations provide critical insights into the behavior of its ions in aqueous solutions and the mechanisms of crystal formation and growth.
In solution, the magnesium (Mg²⁺) and thiosulfate (S₂O₃²⁻) ions are solvated by water molecules. MD simulations of related magnesium salts, such as magnesium chloride, show that the Mg²⁺ ion has a very stable and well-defined hydration shell. The ion is typically surrounded by six water molecules in an octahedral arrangement in the first hydration shell, and these water molecules are strongly bound. Simulations indicate that contact ion pairing between Mg²⁺ and its counter-anion is not always energetically favorable, as the hydration shell is very stable. This suggests that in a magnesium thiosulfate solution, the ions will likely exist as fully solvated species, with the bulky, tetrahedral thiosulfate anion surrounded by its own hydration sphere.
MD simulations are also employed to study the initial stages of crystal growth. These simulations can model how ions in solution deposit onto a growing crystal surface. Studies on the effect of magnesium ions on the crystal growth of other minerals, such as calcite, have shown that the incorporation of Mg²⁺ into the crystal lattice is an energetically complex process that can inhibit further crystal growth. Similar simulations for magnesium thiosulfate could reveal the preferential crystal faces for growth, the role of solvent molecules at the crystal-solution interface, and how impurities might affect the final crystal morphology.
Quantum Chemical Approaches to Thiosulfate Anion Reactivity
Quantum chemical methods, particularly DFT, are essential for understanding the intrinsic reactivity of the thiosulfate anion. The anion can participate in a variety of chemical reactions, including acid-base, redox, and complexation reactions.
The reaction of thiosulfate with acids leads to its decomposition, producing sulfur and sulfur dioxide. Quantum chemical calculations can model the protonation steps and the subsequent bond-breaking events that lead to these products.
A significant area of study is the photochemical reactivity of thiosulfate. Upon photoexcitation, the thiosulfate anion can undergo photolysis to form several sulfur-containing radical anions. Quantum-chemical calculations have been instrumental in identifying these transient species. By calculating the geometric and electronic structures of potential intermediates like S₂O₃•⁻, S₂O₅•⁻, and •S₄O₆³⁻, and predicting their spectroscopic properties, researchers can confirm their presence in experimental studies. These studies reveal the complex chemistry initiated by the absorption of light, which is fundamental to understanding the stability and degradation pathways of thiosulfate-containing solutions.
Process Modeling for Industrial Applications
Computational modeling is a key tool for the design, optimization, and techno-economic analysis of industrial processes that produce or utilize magnesium thiosulfate. These models operate at different scales, from simulating entire plant flowsheets to detailing the physics within a single reactor.
Process flowsheet simulators, such as Aspen Plus, are used to perform mass and energy balances for the entire production process. For instance, in the production of magnesium salts, these models can evaluate different raw material sources and chemical pathways to determine the most energy-efficient and cost-effective route. Techno-economic models built upon these simulations can estimate capital and operating costs, as well as CO₂ emissions, providing a comprehensive assessment of a process's viability.
| Modeling Technique | Scale | Purpose | Example Application |
|---|---|---|---|
| Process Flowsheet Simulation (e.g., Aspen Plus) | Entire Plant | Mass & energy balances, process optimization, techno-economic analysis. | Evaluating the cost and energy consumption for producing magnesium salts from seawater. |
| Computational Fluid Dynamics (CFD) | Single Equipment (e.g., Reactor) | Simulation of fluid flow, heat transfer, and mass transfer to optimize equipment design. | Modeling multiphase flow in a stirred tank reactor for thiosulfate leaching of ores. |
| Techno-Economic Modeling | Entire Process | Evaluating economic performance, production costs, and profitability. | Assessing the economic feasibility of extracting magnesium via a novel chemical process. |
Advanced Applications and Industrial Process Integration of Magnesium Thiosulfate
Environmental Remediation and Pollution Control Technologies
The application of magnesium thiosulfate (B1220275) in environmental technologies is crucial for mitigating the impact of industrial activities on ecosystems. Its chemical properties are harnessed to neutralize harmful substances in water and air, contributing to cleaner and safer environments.
Dechlorination and Ozone/Hydrogen Peroxide Quenching in Water and Wastewater Treatment Systems
In water and wastewater treatment, magnesium thiosulfate serves as an effective agent for dechlorination and for quenching residual ozone and hydrogen peroxide. The thiosulfate ion (S₂O₃²⁻) readily reacts with strong oxidizing agents. When introduced into a water stream, magnesium thiosulfate neutralizes free chlorine, converting it into harmless chloride ions. This process is essential for protecting aquatic life from the toxic effects of chlorine in discharged wastewater and for ensuring the safety of drinking water.
Similarly, magnesium thiosulfate is employed to quench ozone and hydrogen peroxide. These powerful oxidizers are often used for disinfection and the removal of organic contaminants. However, their presence in the final effluent can be detrimental. Magnesium thiosulfate effectively reduces these residuals, preventing the formation of harmful disinfection byproducts and ensuring the treated water meets regulatory standards. The choice of magnesium thiosulfate in these applications is also influenced by the high water solubility of its reaction byproduct, magnesium sulfate (B86663), which minimizes the risk of precipitation and scaling in treatment facilities.
Flue Gas Desulfurization Processes and Sulfite (B76179) Oxidation Catalysis
Magnesium thiosulfate plays a role in flue gas desulfurization (FGD) processes, which are designed to remove sulfur dioxide (SO₂) from the exhaust gases of industrial facilities. While magnesium oxide and hydroxide (B78521) are primary reagents in some FGD systems, thiosulfates can be used to inhibit the oxidation of sulfite to sulfate. This inhibition is critical for preventing the formation of gypsum (calcium sulfate) scale, which can lead to operational problems in scrubbing systems.
Mitigation of Sulfur Compound Discharge in Industrial Effluents and Mine Tailings
The discharge of sulfur compounds from industrial effluents and mine tailings poses a significant environmental threat, leading to issues such as acid mine drainage. While direct applications of magnesium thiosulfate for this specific purpose are not extensively documented in readily available literature, the chemical principles of thiosulfates and magnesium compounds suggest potential utility. Magnesium-based compounds like magnesium hydroxide are used to neutralize acidic mine water and precipitate heavy metals.
Thiosulfates, in general, can be involved in reactions that either stabilize or help in the removal of certain sulfur species. The complexing ability of the thiosulfate ion could potentially be used to bind with heavy metals often found in mine tailings, facilitating their removal. Furthermore, under specific conditions, thiosulfates can participate in microbial processes for sulfate reduction, a key aspect of treating sulfate-rich wastewater.
Materials Science and Engineering Applications
Magnesium thiosulfate's utility extends into the realm of materials science and engineering, where it functions as a catalyst, a raw material, and an additive in the manufacturing of a wide array of products.
Catalytic Roles in Polymer Synthesis (e.g., Polyolefin Manufacture, Arylene Sulfide (B99878) Polymers)
In the field of polymer chemistry, magnesium thiosulfate has been identified as a component in catalytic systems and as a raw material. Patents have disclosed its use as a catalyst in the manufacture of polyolefins. While the precise catalytic mechanism is proprietary and detailed in specific patent literature, it is understood to influence the polymerization process, affecting the properties of the final polymer.
Furthermore, magnesium thiosulfate is cited as a raw material for the synthesis of arylene sulfide polymers. These high-performance polymers are known for their excellent thermal stability and chemical resistance. The thiosulfate component likely contributes sulfur atoms to the polymer backbone during the synthesis process.
Use in Specialty Chemicals and Industrial Processes
Magnesium thiosulfate's versatile chemical properties have led to its use in a multitude of specialty chemical applications and industrial processes.
Photography: In traditional film photography, thiosulfates, including magnesium thiosulfate, are used as fixing agents. The fixer removes unexposed silver halide crystals from the photographic emulsion, stabilizing the image and preventing further darkening upon exposure to light. The thiosulfate ions form soluble complexes with the silver ions, allowing them to be washed away.
Cement Additives: Magnesium thiosulfate can be used as a set retarder in certain types of cement, such as phosphomagnesium cements. By slowing down the setting time, it allows for better workability and placement of the cement paste.
Coating Stabilizers: While direct literature on magnesium thiosulfate as a coating stabilizer is sparse, the properties of thiosulfates suggest a potential role in stabilizing formulations. Thiosulfates can act as reducing agents and complexing agents, which could help in preventing the degradation of certain components in coating formulations.
Textile Processing: In the textile industry, magnesium thiosulfate can be used as a dechlorination agent for cotton fabrics after bleaching. It is also noted for its effectiveness in high-temperature vat dyeing processes.
Leather Tanning: Thiosulfates are utilized in the leather tanning process. While magnesium oxide is more commonly mentioned as a basifying agent to facilitate the fixation of chromium to collagen, the use of magnesium salts in general is important for the quality of the final leather product.
Paper Manufacturing: In the pulp and paper industry, magnesium-based compounds are used in certain pulping and bleaching processes. For instance, the magnesium bisulfite process is a method for pulping wood.
Detergents: Magnesium thiosulfate is listed as an ingredient in some detergents. Detergent builders are used to soften water by binding with calcium and magnesium ions, which enhances the cleaning efficiency of surfactants.
Electroplating: Thiosulfate-based electrolytes are explored as less toxic alternatives to cyanide baths in gold electroplating. While specific applications of magnesium thiosulfate in broader electroplating are not well-documented, the use of magnesium salts in plating on magnesium alloys is a related field.
Preservatives: Some magnesium compounds have demonstrated antimicrobial properties. While not a primary preservative, the inclusion of magnesium ions can contribute to an environment that is less favorable for microbial growth in certain applications.
Below is a table summarizing the various industrial applications of magnesium thiosulfate and its functions.
| Application Area | Specific Use | Function of Magnesium Thiosulfate |
| Environmental Remediation | Water & Wastewater Treatment | Dechlorination, Ozone & Hydrogen Peroxide Quenching |
| Flue Gas Desulfurization | Sulfite Oxidation Inhibitor | |
| Industrial Effluents & Mine Tailings | Potential for Sulfur Compound Mitigation | |
| Materials Science & Engineering | Polymer Synthesis | Catalyst (Polyolefins), Raw Material (Arylene Sulfide Polymers) |
| Photography | Fixing Agent | |
| Cement | Set Retarder | |
| Coatings | Potential Stabilizer | |
| Textiles | Dechlorination Agent, Dyeing Auxiliary | |
| Leather Tanning | Tanning Process Auxiliary | |
| Paper Manufacturing | Component in Pulping & Bleaching | |
| Detergents | Builder/Component | |
| Electroplating | Potential Component in Electrolyte Baths | |
| Preservatives | Potential Antimicrobial Contribution |
Integration in Metallurgical Processes (e.g., Aluminum-Magnesium Alloys, Copper Etchant Solutions)
While direct, large-scale integration of magnesium thiosulfate into the production of aluminum-magnesium alloys is not a primary application, the foundational elements of these alloys—aluminum and magnesium—are central to various industrial sectors. Aluminum-magnesium alloys, part of the 5000 series, are valued for their moderate to high strength, excellent corrosion resistance, and good weldability. The addition of magnesium to aluminum enhances its strength through solid solution hardening without compromising ductility. These alloys are widely used in marine applications, transportation, and construction.
In the realm of copper etching, various chemical solutions are employed to dissolve and remove copper from surfaces, a critical step in the manufacturing of printed circuit boards and other electronic components. While specific formulations for copper etchant solutions can vary, they often involve reagents that can effectively oxidize and complex with copper.
Hydrometallurgical Processes for Precious Metal Extraction
Thiosulfate leaching has emerged as a promising and less toxic alternative to traditional cyanidation for gold extraction, particularly for ores that are refractory or contain high levels of copper. In this process, thiosulfate ions act as a lixiviant, forming stable complexes with gold. The use of a magnesium salt of thiosulfate would contribute magnesium cations to the leaching solution. The general reaction for gold dissolution in a thiosulfate solution, typically catalyzed by copper and in the presence of ammonia, involves the formation of the aurothiosulfate complex.
Research has demonstrated that thiosulfate leaching can achieve gold recovery rates comparable to or even exceeding cyanidation under specific conditions, especially for problematic ore types. The process is particularly advantageous for carbonaceous ores where cyanide consumption is high.
A significant challenge in the commercial application of thiosulfate leaching is the high consumption of the lixiviant due to its instability and oxidation by catalysts like cupric ions. Consequently, extensive research has focused on optimizing leaching parameters to minimize thiosulfate loss while maximizing gold recovery. Key parameters that are manipulated include the concentrations of thiosulfate, copper, and ammonia, as well as pH, temperature, and the presence of various additives.
Studies have shown that controlling the redox potential of the leach solution is crucial for both high gold dissolution rates and acceptable thiosulfate consumption. Additives such as ethylenediaminetetraacetic acid (EDTA) have been investigated to stabilize the cupric catalyst and reduce thiosulfate degradation. Furthermore, alternative catalysts to the traditional copper-ammonia system, such as nickel and cobalt-based catalysts, have been explored to reduce thiosulfate consumption.
| Leaching Parameter | Investigated Range | Optimal Condition/Observation |
| Thiosulfate Concentration | 0.2 M - 1 M | Optimal concentration varies with ore type; excess can lead to increased consumption. |
| Copper(II) Concentration | 2 mM - 10 mM | High concentrations can accelerate thiosulfate degradation. |
| pH | 9.3 - 11 | Higher pH can enhance the oxidation of certain sulfide minerals, potentially liberating more gold but also increasing reagent consumption. |
| Temperature | 20°C - 80°C | Higher temperatures generally increase the leaching rate but also contribute to higher operational costs. |
| Additives | EDTA, Humic Acid | Can improve gold extraction and reduce thiosulfate consumption. |
| Catalysts | Copper-ammonia, Nickel-ammonia, Cobalt-ammonia | Nickel and cobalt-based catalysts show promise in reducing thiosulfate consumption. |
The dissolution of gold in a thiosulfate solution is an electrochemical process. In the commonly used copper-ammonia system, cupric tetraamine (B13775644) acts as the oxidant. Ammonia plays a dual role by stabilizing the cupric ions and catalyzing the complexation of gold ions with thiosulfate. The gold is oxidized at anodic sites on its surface and then complexes with thiosulfate ions to form the stable aurothiosulfate complex, [Au(S₂O₃)₂]³⁻.
The recovery of gold from the pregnant thiosulfate leach solution presents another challenge. Traditional methods used in cyanidation, such as activated carbon adsorption and zinc cementation, are less effective for aurothiosulfate. Ion-exchange resins have been found to be a more suitable technology for recovering gold from these solutions.
Agricultural Chemistry and Micronutrient Delivery Systems
Magnesium thiosulfate serves as a valuable liquid fertilizer, providing two essential nutrients for plant growth: magnesium and sulfur. Magnesium is a central component of the chlorophyll (B73375) molecule, making it vital for photosynthesis. It also plays a crucial role in the activation of numerous plant enzymes involved in growth and energy transfer. Sulfur is a constituent of essential amino acids, proteins, and vitamins.
The application of magnesium thiosulfate can correct deficiencies of both magnesium and sulfur in the soil, leading to improved plant health and higher crop yields. It can enhance the uptake of other essential nutrients like nitrogen and phosphorus. Furthermore, magnesium thiosulfate can contribute to improved soil structure by reducing compaction, which facilitates better root growth and nutrient absorption.
| Nutrient | Role in Plant |
| Magnesium (Mg) | Central component of chlorophyll, essential for photosynthesis. Activates enzymes for growth and energy transfer. Aids in protein and carbohydrate synthesis. |
| Sulfur (S) | Component of amino acids, proteins, and vitamins. Essential for chlorophyll production. |
Emerging Research Frontiers and Interdisciplinary Perspectives in Magnesium Thiosulfate Chemistry
Nanomaterials Synthesis Utilizing Magnesium Thiosulfate (B1220275) Precursors
The use of magnesium salts as precursors for the synthesis of nanomaterials, particularly magnesium oxide (MgO), is a burgeoning field of research. nih.govmdpi.com While magnesium nitrate (B79036) and magnesium acetate (B1210297) are commonly cited precursors, the potential of magnesium thiosulfate (MgS₂O₃) in this domain remains an area of active exploration. nih.govbu.edu.eg Synthesis strategies often involve bottom-up approaches like co-precipitation, sol-gel, and hydrothermal methods, which allow for precise control over the size and morphology of the resulting nanoparticles. nih.gov
In a typical co-precipitation synthesis of MgO nanoparticles, a magnesium salt precursor is reacted with a precipitating agent such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. nih.gov The resulting magnesium hydroxide precipitate is then washed, dried, and calcined at high temperatures to yield MgO nanoparticles. nih.gov The choice of precursor and reaction conditions significantly influences the characteristics of the final product. bu.edu.eg For instance, the use of polyethylene (B3416737) glycol (PEG) as a template can affect particle morphology and specific surface area. nih.gov
While direct use of magnesium thiosulfate as a primary precursor is not extensively documented, its chemical properties suggest potential applications. The thiosulfate ion could serve as both a sulfur source for magnesium sulfide-based nanomaterials and a reducing or capping agent during synthesis, owing to its chemical structure. Further research is needed to explore how magnesium thiosulfate can be integrated into established synthesis routes, such as hydrothermal or combustion methods, to produce novel magnesium-based nanomaterials with tailored properties.
Table 1: Comparison of Synthesis Methods for MgO Nanoparticles Using Various Precursors
| Synthesis Method | Magnesium Precursor | Precipitating/Gelling Agent | Typical Calcination Temp. (°C) | Resulting Nanoparticle Size/Morphology | Reference |
|---|---|---|---|---|---|
| Co-precipitation | Magnesium Nitrate | Ammonium Hydroxide | 600 | ~11 nm, spherical | nih.gov |
| Co-precipitation | Magnesium Nitrate | Sodium Hydroxide | 500 | 14-16 nm | nih.gov |
| Sol-Gel | Magnesium Nitrate | Sodium Hydroxide | - | 50-60 nm, cubic | mdpi.com |
| Green Synthesis | Magnesium Sulfate (B86663) | Amaranthus tricolor leaf extract | - | Mixed spherical and hexagonal | curtin.edu.au |
| Green Synthesis | Magnesium Sulfate | Hyphaene thebaica fruit extract | 500 | Spherical | nih.govnih.gov |
Electrochemical Behavior and Potential Applications
The electrochemical behavior of magnesium thiosulfate in solution is dictated by the individual properties of the magnesium cation (Mg²⁺) and the thiosulfate anion (S₂O₃²⁻). Magnesium is of great interest for electrochemical applications, such as batteries, due to its high negative standard potential and low equivalent weight. However, a significant challenge in the development of magnesium-based electrochemical systems is the formation of a passivating surface layer on the magnesium electrode, which can impede ion transfer and reduce efficiency. mdpi.comresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion and electrochemical behavior of magnesium and its alloys. mdpi.comresearchgate.net EIS measurements can reveal information about the charge transfer resistance and the properties of the surface film. mdpi.com Studies on magnesium in various electrolyte solutions often show impedance diagrams with capacitive semi-circles and sometimes an inductive loop, which relate to the charge transfer resistance, the oxide film capacitance, and the relaxation of adsorbed species on the electrode surface. mdpi.com
The thiosulfate anion itself is electrochemically active. Its behavior has been studied on various electrode surfaces. The presence of thiosulfate ions in an electrolyte could potentially influence the composition and stability of the passivation layer on a magnesium electrode. This interaction could either exacerbate or mitigate the passivation issue, potentially by forming complex species at the electrode-electrolyte interface. The specific impact of the thiosulfate anion on the electrochemical performance of magnesium electrodes is a key area for future research, with potential applications in designing novel electrolytes for magnesium batteries or corrosion protection systems.
Table 2: Key Parameters in Electrochemical Analysis of Magnesium Systems
| Technique | Measured Parameter | Significance for Mg/MgS₂O₃ Systems |
|---|---|---|
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Indicates the resistance to the electrochemical reaction at the electrode surface. |
| Double Layer Capacitance (Cdl) | Relates to the capacitance of the ion layer at the electrode-electrolyte interface. | |
| Film Resistance (Rf) & Film Capacitance (Cf) | Characterizes the properties of the passivating surface film on the magnesium electrode. | |
| Cyclic Voltammetry (CV) | Anodic/Cathodic Peak Potentials | Reveals the potentials at which oxidation and reduction of species (e.g., Mg, S₂O₃²⁻) occur. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding the reaction kinetics and mechanisms involving magnesium thiosulfate requires advanced analytical techniques capable of real-time, in-situ monitoring. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose due to their non-destructive nature and sensitivity to molecular vibrations. mdpi.comxjtu.edu.cn
In-situ Attenuated Total Reflection FTIR (ATR-FTIR) spectroscopy allows for the direct observation of molecular changes at a solid-liquid interface or in a solution as a reaction proceeds. acs.orgmdpi.com This technique can be used to track the consumption of reactants and the formation of products and intermediates by monitoring their characteristic infrared absorption bands. xjtu.edu.cnresearchgate.netnih.gov For a reaction involving thiosulfate, ATR-FTIR could monitor the vibrational modes of the S-S and S-O bonds, providing insights into the transformation of the thiosulfate ion. acs.org
In-situ Raman spectroscopy is another powerful tool for real-time reaction monitoring. mdpi.com It is particularly advantageous for aqueous systems due to its low sensitivity to water. mdpi.com Raman spectroscopy can provide a unique molecular fingerprint of the species present in a reaction mixture. researchgate.netcityu.edu.hk In the context of magnesium thiosulfate chemistry, it could be used to monitor changes in the concentration of the thiosulfate anion, identify polymorphic transformations of solid products, and quantify various analytes simultaneously in a complex matrix. nih.govresearchgate.net The combination of these in-situ techniques offers a comprehensive approach to elucidating the intricate reaction pathways of magnesium thiosulfate.
Table 3: Application of In-Situ Techniques for Monitoring Thiosulfate Reactions
| Technique | Principle | Information Gained | Potential Application for MgS₂O₃ |
|---|---|---|---|
| In-situ ATR-FTIR | Infrared absorption of molecular vibrations at a surface. mdpi.com | Real-time concentration changes of reactants and products; identification of surface-adsorbed species. acs.org | Monitoring the decomposition of thiosulfate; studying its adsorption on catalytic surfaces. |
| In-situ Raman Spectroscopy | Inelastic scattering of laser light by molecular vibrations. mdpi.com | Quantitative analysis of multiple components; identification of crystalline forms (polymorphs); reaction kinetics. nih.gov | Tracking the synthesis of MgS₂O₃ in real-time; monitoring its role in nanomaterial formation. |
Sustainable Chemistry and Green Synthesis Approaches for Magnesium Thiosulfate
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of magnesium thiosulfate focuses on improving efficiency, minimizing waste, and utilizing more environmentally benign materials. nih.gov
Conventional synthesis of magnesium thiosulfate can involve the reaction of magnesium hydrosulfite with sulfur at elevated temperatures, a process that may use starting materials like magnesium oxide and sulfur dioxide. google.comgoogleapis.com While effective, such processes can be energy-intensive and produce byproducts that need to be managed. googleapis.com Green chemistry seeks to optimize these routes by, for example, improving reaction conditions to reduce byproduct formation to less than 2% by weight, recycling unreacted solids, and finding ways to lower the energy input, such as by utilizing the exothermic nature of certain reaction steps. google.comgoogleapis.com
A frontier in green synthesis is the use of biogenic materials. For instance, research has demonstrated the production of thiosulfate using bacteria that metabolize various sulfur substrates, such as elemental sulfur or sodium sulfide (B99878). mdpi.com Integrating such a biogenic sulfur source into the synthesis of magnesium thiosulfate could represent a significant advancement in sustainable production. Another approach is the use of plant extracts as reagents or catalysts in what is known as "green synthesis," a method that has been successfully applied to produce magnesium oxide nanoparticles from magnesium salts. nih.govnih.gov Exploring the use of plant extracts or microbial processes for the direct synthesis of magnesium thiosulfate could lead to more cost-effective and eco-friendly manufacturing methods.
Environmental Biogeochemistry of Thiosulfate Compounds in Industrial Systems
In industrial systems, particularly in wastewater from mining, petroleum refining, and chemical plants, thiosulfate is a key intermediate in the biogeochemical cycling of sulfur. nih.govetasr.com Its presence and transformation are largely mediated by microbial activity, which has significant environmental implications. mcmaster.ca
The microbial communities in these systems are diverse and adapt to the specific chemical conditions, such as pH and the availability of organic carbon. mcmaster.canih.gov For example, in mining wastewaters with circumneutral pH, bacteria from the genus Halothiobacillus may dominate thiosulfate oxidation, while under more acidic conditions, Thiomonas spp. may become more prevalent. mcmaster.ca Understanding the microbial ecology and the specific biochemical pathways of thiosulfate transformation is crucial for designing and optimizing effective bioremediation strategies for industrial wastewater containing sulfur compounds. researchgate.net
Table 4: Microbial Processes Involving Thiosulfate in Industrial Wastewater
| Process | Key Microorganism Group | Substrate(s) | Product(s) | Environmental Significance | Reference |
|---|---|---|---|---|---|
| Sulfate/Sulfite (B76179) Co-reduction | Sulfate-Reducing Bacteria (SRB) | Sulfate, Sulfite, Organic Carbon | Thiosulfate, Sulfide | Production of thiosulfate for denitrification. | nih.gov |
| Autotrophic Denitrification | Sulfur-Oxidizing Bacteria (SOB) (e.g., Thiobacillus) | Thiosulfate, Nitrate | Sulfate, Nitrogen Gas | Removal of nitrogen from wastewater. | nih.gov |
| Thiosulfate Disproportionation | e.g., Desulfovibrio-like species | Thiosulfate | Sulfide, Sulfate | Can be an intermediate step in both reduction and oxidation pathways. | nih.gov |
Q & A
Q. How can magnesium thiosulfate be synthesized under laboratory conditions?
Magnesium thiosulfate is synthesized via controlled reactions under anhydrous conditions due to the instability of thiosulfuric acid (H₂S₂O₃) in water. A common method involves reacting magnesium oxide (MgO) with anhydrous thiosulfuric acid, prepared by reacting sulfur trioxide (SO₃) with hydrogen sulfide (H₂S) in diethyl ether as a solvent . Alternatively, magnesium sulfite (MgSO₃) can be heated with elemental sulfur (S₈) to form MgS₂O₃, leveraging the redox interconversion of sulfite and sulfur . Post-synthesis, the product is isolated via vacuum distillation to avoid hydrolysis and stored in airtight containers to prevent hygroscopic degradation .
Q. What spectroscopic methods are suitable for characterizing magnesium thiosulfate?
Key techniques include:
- Raman Spectroscopy : Identifies S–S and S–O vibrational modes (~450 cm⁻¹ for S–S and ~990 cm⁻¹ for S–O) to confirm thiosulfate ion (S₂O₃²⁻) coordination .
- X-ray Diffraction (XRD) : Determines crystalline structure, particularly for hydrated forms like MgS₂O₃·6H₂O, by matching peaks to reference databases (e.g., ICDD PDF-4+) .
- Thermogravimetric Analysis (TGA) : Quantifies hydrate water content by measuring mass loss at 100–200°C .
Q. Why does magnesium thiosulfate exhibit instability in aqueous solutions, and how can this be mitigated?
Thiosulfate ions (S₂O₃²⁻) undergo rapid redox decomposition in water, producing sulfur, hydrogen sulfide (H₂S), and sulfates depending on pH and temperature . For example, acidic conditions accelerate decomposition:
To stabilize MgS₂O₃, maintain neutral pH (6–8) and use antioxidants like sodium sulfite (Na₂SO₃). Storage at low temperatures (4°C) in inert atmospheres (N₂/Ar) further reduces degradation .
Advanced Research Questions
Q. How can contradictory data on magnesium thiosulfate’s thermal decomposition pathways be resolved?
Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). For example:
- Under slow heating (2°C/min) in N₂, MgS₂O₃ decomposes to MgSO₄ and MgS at ~300°C .
- In O₂-rich environments, dominant products are MgSO₄ and SO₂ gas due to oxidation . To reconcile data, use coupled TGA-DSC-MS (mass spectrometry) to track real-time gas evolution and solid-phase transitions. Computational modeling (DFT) can also predict dominant pathways under specific conditions .
Q. What advanced analytical techniques quantify thiosulfate ions in complex matrices?
- Potentiometric Titration : Employ the Winkler method, where iodine (I₂) is titrated with thiosulfate. The endpoint is detected via redox potential inflection (ΔE/ΔV) using a platinum electrode .
- Ion Chromatography (IC) : Separate S₂O₃²⁻ from interfering anions (e.g., SO₄²⁻) using a Dionex AS11-HC column with NaOH eluent. Detection limits reach 0.1 ppm with suppressed conductivity .
Q. How can computational chemistry predict magnesium thiosulfate’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations model MgS₂O₃’s electronic structure and ligand-exchange kinetics. For example:
- Calculate bond dissociation energies (BDEs) for S–S (≈150 kJ/mol) and Mg–O (≈400 kJ/mol) to predict redox activity .
- Simulate adsorption on metal surfaces (e.g., Au) to study catalytic sulfur transfer in organic synthesis . Validate predictions with in situ Raman or XAS (X-ray absorption spectroscopy) .
Methodological Notes
- Contradiction Management : Compare decomposition pathways across studies by standardizing experimental parameters (e.g., heating rate, atmosphere) .
- Data Reproducibility : Document synthetic steps rigorously (e.g., solvent purity, reaction time) per IUPAC guidelines .
- Safety Protocols : Handle H₂S and SO₂ emissions via fume hoods and gas traps (e.g., NaOH scrubbers) due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
